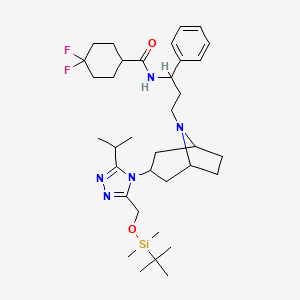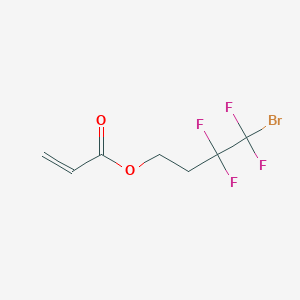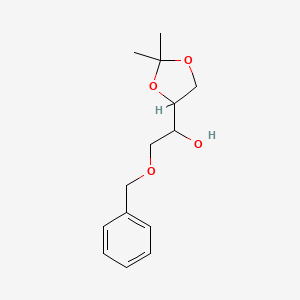
Capraminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(decylamino)propanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a decyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(decylamino)propanoic acid typically involves the reaction of decylamine with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Reaction with Acrylonitrile: Decylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 60-80°C.
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using an acid such as hydrochloric acid or sulfuric acid. The hydrolysis is typically performed at a temperature of around 100-120°C.
Industrial Production Methods
In industrial settings, the production of 3-(decylamino)propanoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(decylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
3-(decylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 3-(decylamino)propanoic acid involves its interaction with lipid bilayers and proteins. The decyl group provides hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with polar molecules. This dual functionality allows the compound to act as an effective surfactant, disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(octylamino)propanoic acid: Similar structure but with an octyl group instead of a decyl group.
3-(dodecylamino)propanoic acid: Similar structure but with a dodecyl group instead of a decyl group.
3-(hexylamino)propanoic acid: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness
3-(decylamino)propanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.
Properties
CAS No. |
27373-56-4 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3-(decylamino)propanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChI Key |
CQNPUURJIXLXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)






![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)


![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
